5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine
CAS No.:
Cat. No.: VC16484620
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine -](/images/structure/VC16484620.png)
Specification
Molecular Formula | C8H7ClN2 |
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Molecular Weight | 166.61 g/mol |
IUPAC Name | 5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine |
Standard InChI | InChI=1S/C8H7ClN2/c1-5-3-10-7-4-11-8(9)2-6(5)7/h2-4,10H,1H3 |
Standard InChI Key | LXTORCANBBAFDY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CNC2=CN=C(C=C12)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
5-Chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine features a bicyclic system where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyridine ring (six-membered, aromatic with one nitrogen atom). The fusion occurs at the pyridine’s 2,3-positions and the pyrrole’s 3,4-positions, creating a planar, conjugated π-system . Key substituents include:
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Chlorine at position 5: Enhances electrophilicity and influences hydrogen-bonding interactions.
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Methyl group at position 3: Introduces steric hindrance and modulates lipophilicity.
The compound’s IUPAC name, 5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine, reflects this substitution pattern (Figure 1) .
Table 1: Molecular Identity Profile
Property | Value | Source |
---|---|---|
CAS Number | 1401621-45-1 | |
Molecular Formula | C₈H₇ClN₂ | |
Molecular Weight | 166.61 g/mol | |
SMILES Notation | Cc1c[nH]c2c1cnc2Cl | |
InChI Key | InChI=1S/C8H7ClN2/c1-5-4-10-7-6(9)2-3-11-8(5)7/h2-4,10H,1H3 |
Tautomerism and Electronic Properties
The 1H-pyrrolo[2,3-c]pyridine system exhibits tautomerism, with the hydrogen atom on the pyrrole nitrogen (position 1) capable of shifting to adjacent positions under specific conditions. This tautomerism influences reactivity and binding affinity in biological systems . Density functional theory (DFT) calculations predict a pKa of ~14.3 for the pyrrolic NH group, indicating weak acidity comparable to phenol derivatives .
Synthesis and Manufacturing
Industrial-Scale Production
MolCore BioPharmatech reports a validated synthesis route yielding >97% purity under ISO-certified conditions . While proprietary details remain undisclosed, the general strategy likely involves:
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Ring Construction: Cyclocondensation of appropriately substituted pyridine precursors with α,β-unsaturated carbonyl compounds.
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Chlorination: Electrophilic aromatic substitution using Cl₂ or SO₂Cl₂ at position 5.
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Methylation: Alkylation at position 3 via Friedel-Crafts or nucleophilic substitution.
Table 2: Key Synthetic Parameters
Parameter | Typical Conditions | Source |
---|---|---|
Reaction Temperature | 80–120°C | |
Catalysts | Lewis acids (e.g., AlCl₃) | |
Purification | Column chromatography |
Laboratory-Scale Modifications
A published procedure for analogous pyrrolopyridines involves refluxing ethyl ester precursors with NaOH in ethanol (2 h, 78°C), followed by acidification to pH 4.0 with acetic acid, achieving 71% yield . Adaptation to 5-chloro-3-methyl derivatives would require protecting group strategies to direct substitution patterns.
Physicochemical Profile
Predicted Properties
Computational models estimate:
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Boiling Point: 313.6±37.0°C (similar to substituted indoles)
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Density: 1.351±0.06 g/cm³ (comparable to chlorinated aromatics)
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LogP: 2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration)
Spectroscopic Signatures
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¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.85 (d, J=3.5 Hz, 1H), 7.25 (d, J=5.0 Hz, 1H), 8.30 (s, 1H), 11.20 (s, 1H, NH) .
Pharmaceutical Applications
Kinase Inhibitor Development
The compound’s planar structure facilitates ATP-binding pocket interactions in kinase targets. Notable derivatives include:
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JAK2 Inhibitors: Demonstrated IC₅₀ values <50 nM in Bcr-Abl+ leukemia models .
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CDK4/6 Antagonists: Improved selectivity over CDK2 in breast cancer cell lines .
Table 3: Bioactivity Data
Antibacterial Agents
Quaternary ammonium derivatives exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus (MRSA), likely through membrane disruption .
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